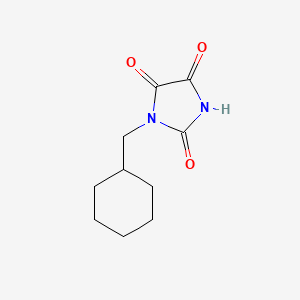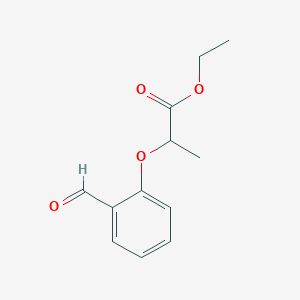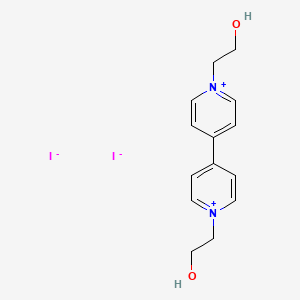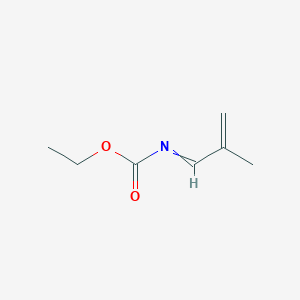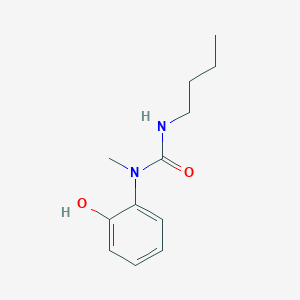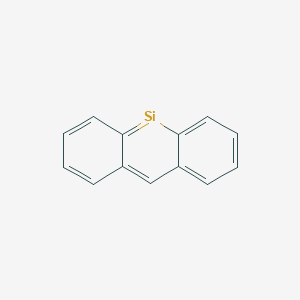
9-Silaanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Silaanthracene is a silicon-containing aromatic compound that belongs to the class of silaaromatic compounds. It is structurally similar to anthracene, with a silicon atom replacing one of the carbon atoms in the central ring. This modification imparts unique chemical and physical properties to the compound, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Silaanthracene typically involves the use of kinetically stabilized intermediates to prevent unwanted side reactions. One common method is the reaction of a silicon-containing precursor with polycyclic aromatic hydrocarbons. For example, a kinetically stabilized this compound can be synthesized through a [4+2] cycloaddition reaction with anthracene derivatives .
Industrial Production Methods: The use of protective groups and controlled reaction conditions are crucial to ensure the stability and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Silaanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving the silicon atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and organolithium compounds are employed for substitution reactions
Major Products Formed: The major products of these reactions include siloxanes, silanes, and various substituted silaaromatic compounds. The specific products depend on the reaction conditions and the reagents used .
Applications De Recherche Scientifique
9-Silaanthracene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 9-Silaanthracene exerts its effects is primarily through its interactions with other molecules via its silicon atom. The silicon atom can participate in various bonding interactions, including coordination with metals and hydrogen bonding. These interactions can influence the compound’s reactivity and stability, making it a versatile tool in chemical synthesis and materials science .
Comparaison Avec Des Composés Similaires
Silabenzene: Another silaaromatic compound with a silicon atom replacing a carbon atom in benzene.
1-Silanaphthalene: A silicon-containing naphthalene derivative.
2-Silanaphthalene: Another naphthalene derivative with silicon substitution.
Uniqueness: 9-Silaanthracene is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Propriétés
Numéro CAS |
23636-28-4 |
|---|---|
Formule moléculaire |
C13H9Si |
Poids moléculaire |
193.29 g/mol |
InChI |
InChI=1S/C13H9Si/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-9H |
Clé InChI |
IMKBRORYCUZIMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=[Si]2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



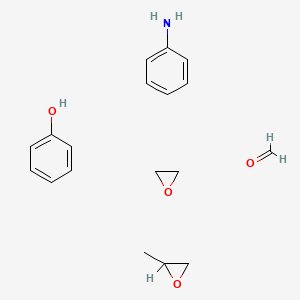
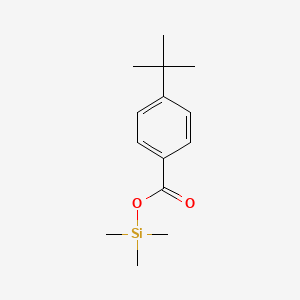

![[(2-Chloroethenyl)sulfanyl]benzene](/img/structure/B14695770.png)
![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde](/img/structure/B14695773.png)

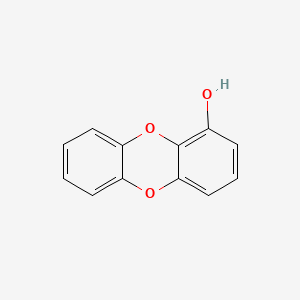
![3-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14695790.png)
